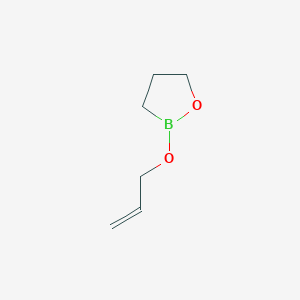
4-Cyclopentylbenzenesulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Cyclopentylbenzenesulfonyl chloride is a chemical compound with the CAS Number: 54997-94-3 . It has a molecular weight of 244.74 g/mol . This compound has gained significant attention due to its potential implications in various fields of research and industry.
Synthesis Analysis
The synthesis of sulfonamides, which are an important group of synthetic antimicrobial agents that contain the sulfonamide group, often involves a reaction of aliphatic or aromatic sulfonyl chloride with ammonia . This method produces a greater yield compared to other methods .Molecular Structure Analysis
The molecular formula of 4-Cyclopentylbenzenesulfonyl chloride is C11H13ClO2S . The InChI Code is 1S/C11H13ClO2S/c12-15(13,14)11-7-5-10(6-8-11)9-3-1-2-4-9/h5-9H,1-4H2 .Applications De Recherche Scientifique
-
Scientific Field: Organic Synthesis
- Sulfonyl chlorides, like 4-Cyclopentylbenzenesulfonyl chloride, are often used in organic synthesis as they can react with a variety of nucleophiles to form sulfonamides, sulfones, and sulfonate esters .
- The outcomes of these reactions are new compounds with potential applications in pharmaceuticals, agrochemicals, and materials science .
-
Scientific Field: Material Science
-
Scientific Field: Chromatography
-
Scientific Field: Analytical Research
-
Scientific Field: Electrophilic Aromatic Substitution
- Sulfonyl chlorides, such as 4-Cyclopentylbenzenesulfonyl chloride, can be used in electrophilic aromatic substitution reactions .
- The methods of application involve the reaction of the sulfonyl chloride with an aromatic compound under suitable conditions to attach the sulfonyl group to the aromatic ring .
- The outcomes of these reactions can include new aromatic compounds with potential applications in various fields .
-
Scientific Field: Preparation of Gilman Reagents
- Sulfonyl chlorides can be used in the preparation of Gilman reagents, which are organocopper compounds used in organic synthesis .
- The methods of application involve the reaction of the sulfonyl chloride with a copper compound to form the Gilman reagent .
- The outcomes of these reactions can include new organocopper compounds that can be used in various organic reactions .
-
Scientific Field: Medicinal Chemistry
- Sulfonyl chlorides are often used in the synthesis of various pharmaceuticals .
- The methods of application would involve the reaction of the sulfonyl chloride with other compounds to form the desired pharmaceutical .
- The outcomes of these reactions can include new drugs with potential therapeutic applications .
-
Scientific Field: Dye and Pigment Industry
- Sulfonyl chlorides can be used in the synthesis of certain dyes and pigments .
- The methods of application would involve the reaction of the sulfonyl chloride with other compounds to form the desired dye or pigment .
- The outcomes of these reactions can include new dyes or pigments with potential applications in various industries .
Safety And Hazards
The safety data sheet for benzenesulfonyl chloride, a related compound, indicates that it is harmful if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation . It is recommended to use personal protective equipment, including gloves and eye protection, when handling this compound .
Propriétés
IUPAC Name |
4-cyclopentylbenzenesulfonyl chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClO2S/c12-15(13,14)11-7-5-10(6-8-11)9-3-1-2-4-9/h5-9H,1-4H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIUWSLVVXHWTKC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C2=CC=C(C=C2)S(=O)(=O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80561841 |
Source


|
| Record name | 4-Cyclopentylbenzene-1-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80561841 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.74 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Cyclopentylbenzenesulfonyl chloride | |
CAS RN |
54997-94-3 |
Source


|
| Record name | 4-Cyclopentylbenzene-1-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80561841 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Diethyl [(4-methylbenzenesulfonyl)methyl]-phosphonate](/img/structure/B1315791.png)








![Thiazolo[4,5-c]pyridine](/img/structure/B1315820.png)
